7-Bromo-5-(difluoromethoxy)-1H-indole
Overview
Description
7-Bromo-5-(difluoromethoxy)-1H-indole is a heterocyclic compound that features a bromine atom and a difluoromethoxy group attached to an indole core Indoles are a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(difluoromethoxy)-1H-indole typically involves the bromination of a suitable indole precursor followed by the introduction of the difluoromethoxy group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions to selectively brominate the indole at the 7-position. The difluoromethoxy group can be introduced using difluoromethyl ether in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also optimized to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(difluoromethoxy)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts are commonly used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-azido-5-(difluoromethoxy)-1H-indole, while a Suzuki coupling reaction with phenylboronic acid would produce 7-phenyl-5-(difluoromethoxy)-1H-indole.
Scientific Research Applications
7-Bromo-5-(difluoromethoxy)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: It can be used in the synthesis of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(difluoromethoxy)-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and difluoromethoxy groups can influence the compound’s binding affinity and selectivity for its molecular targets. For example, the compound may inhibit a specific enzyme by binding to its active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1H-indole: Lacks the difluoromethoxy group, making it less polar and potentially less active in certain biological assays.
5-(Difluoromethoxy)-1H-indole: Lacks the bromine atom, which may reduce its reactivity in substitution and coupling reactions.
7-Chloro-5-(difluoromethoxy)-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical reactivity and biological activity.
Uniqueness
7-Bromo-5-(difluoromethoxy)-1H-indole is unique due to the presence of both bromine and difluoromethoxy groups, which can enhance its reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
7-bromo-5-(difluoromethoxy)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2NO/c10-7-4-6(14-9(11)12)3-5-1-2-13-8(5)7/h1-4,9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIWSJPCMPFFOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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